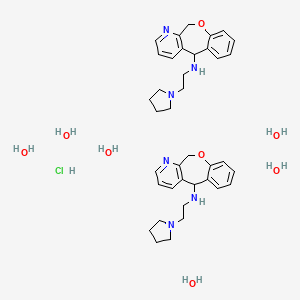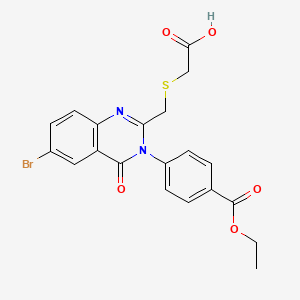
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- is a synthetic steroidal compound. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its unique structural modifications, including the presence of a chlorine atom at the 3-beta position and a methyl group at the 16-beta position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Chlorination: Introduction of the chlorine atom at the 3-beta position.
Methylation: Addition of the methyl group at the 16-beta position.
Oxidation and Reduction: Various oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include the regulation of inflammatory responses and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diyl 3-acetate 17-benzoate
- Pregn-5-en-20-one, 3,16-bis[(trimethylsilyl)oxy]-, O-methyloxime
- Pregn-5-ene-3-beta,16-alpha,20-alpha-triol
Uniqueness
What sets 17-alpha-Pregn-5-en-20-one, 3-beta-chloro-16-beta-methyl- apart from similar compounds is its specific structural modifications, which confer unique chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions enhances its reactivity and potential therapeutic applications.
Propiedades
Número CAS |
96478-59-0 |
|---|---|
Fórmula molecular |
C22H33ClO |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
1-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-chloro-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H33ClO/c1-13-11-19-17-6-5-15-12-16(23)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)24/h5,13,16-20H,6-12H2,1-4H3/t13-,16-,17+,18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
NFYMGEGTTYAURK-RGEWOSBMSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@H]1C(=O)C)C)C)Cl |
SMILES canónico |
CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



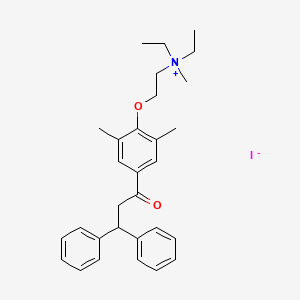
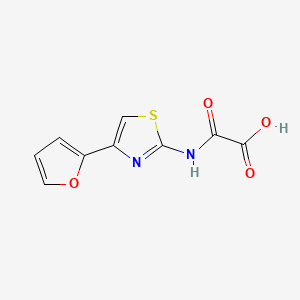
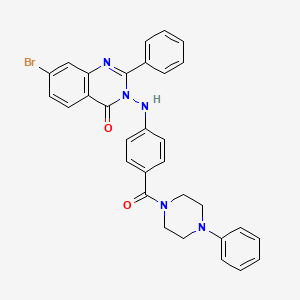


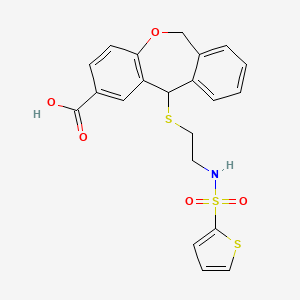

![phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B12745520.png)


